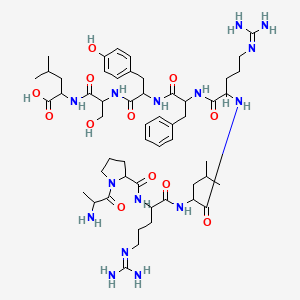
Methyl 2-formyl-4,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-formyl-4,6-dimethoxybenzoate is an organic compound with the molecular formula C11H12O5. It is a derivative of benzoic acid and features both formyl and methoxy functional groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Methyl 2-formyl-4,6-dimethoxybenzoate can be synthesized through a multi-step reaction process. One common method involves the use of N-Bromosuccinimide and 2,2’-azobis(isobutyronitrile) in benzene at 85°C, followed by a reaction with potassium carbonate in acetone under reflux conditions . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-formyl-4,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-4,6-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 2-formyl-4,6-dimethoxybenzoate exerts its effects depends on its specific application. In chemical reactions, the formyl and methoxy groups play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as enzyme binding sites in biological studies or reaction intermediates in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-formyl-4,6-dimethoxybenzoate can be compared with similar compounds such as:
Methyl 2,4-dimethoxybenzoate: Lacks the formyl group, making it less reactive in certain oxidation and reduction reactions.
Methyl 2-formyl-3,5-dimethoxybenzoate: Similar structure but with different positioning of the methoxy groups, leading to variations in reactivity and applications.
Methyl 2,6-dimethoxybenzoate: Another derivative with different functional group positioning, affecting its chemical properties and uses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of functional group positioning in organic chemistry.
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
methyl 2-formyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-14-8-4-7(6-12)10(11(13)16-3)9(5-8)15-2/h4-6H,1-3H3 |
InChI-Schlüssel |
PTIGLYXTHFLNMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)







![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)
![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)
